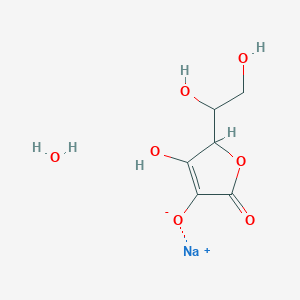
D-Araboascorbic acid (sodium);D-Isoascorbic acid (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium erythorbate is a food additive predominantly used in meats, poultry, and soft drinks. Chemically, it is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). It is known for its antioxidant properties, which help improve flavor stability and prevent the formation of carcinogenic nitrosamines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium erythorbate is typically synthesized from sugars derived from sources such as beets, sugarcane, and corn. The production process involves the fermentation of D-glucose by Pseudomonas fluorescens bacteria, proceeding through the 2-keto-D-gluconic acid intermediate .
Industrial Production Methods: The industrial production of sodium erythorbate involves a fermentation process where D-glucose is converted into 2-keto-D-gluconic acid, which is then further processed to produce sodium erythorbate .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium erythorbate undergoes various chemical reactions, including oxidation and reduction. As an antioxidant, it can be oxidized by scavenging oxygen, thereby inhibiting the oxidation of other substances .
Common Reagents and Conditions: In its role as an antioxidant, sodium erythorbate reacts with nitrites in processed meats, converting them to nitric oxide. This reaction helps in the curing process and retains the pink coloring of the meat .
Major Products Formed: The major products formed from the reactions involving sodium erythorbate include nitric oxide and stabilized meat pigments such as nitrosomyoglobin and nitrosohemochrome .
Applications De Recherche Scientifique
Sodium erythorbate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential to reduce the formation of carcinogenic nitrosamines in processed foods.
Industry: Utilized in the food industry to enhance the shelf life and quality of meat products .
Mécanisme D'action
Sodium erythorbate exerts its effects primarily through its antioxidant properties. It facilitates the reduction of nitrites to nitric oxide, which then reacts with myoglobin in meat to form stable pigments. This process not only enhances the color and flavor of the meat but also reduces the formation of harmful nitrosamines .
Comparaison Avec Des Composés Similaires
Sodium Ascorbate: Another sodium salt of a stereoisomer of ascorbic acid, used similarly as an antioxidant.
Erythorbic Acid: The parent compound of sodium erythorbate, also used as an antioxidant.
Ascorbic Acid (Vitamin C): A well-known antioxidant with similar properties but different applications
Uniqueness: Sodium erythorbate is unique in its specific application in the food industry, particularly in meat curing processes. Its ability to accelerate the reduction of nitrites and enhance the color and flavor of meat products sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H9NaO7 |
|---|---|
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
sodium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate |
InChI |
InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/q;+1;/p-1 |
Clé InChI |
NKESWEQTVZVSSF-UHFFFAOYSA-M |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile](/img/structure/B14782192.png)
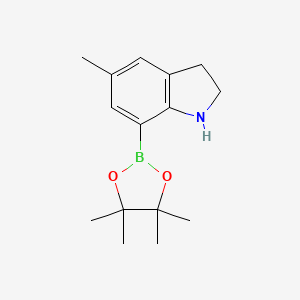
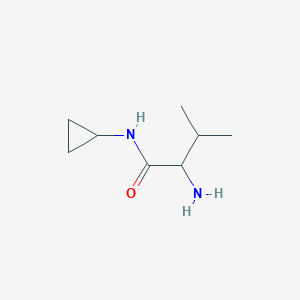
![2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-](/img/structure/B14782219.png)

![rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14782234.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
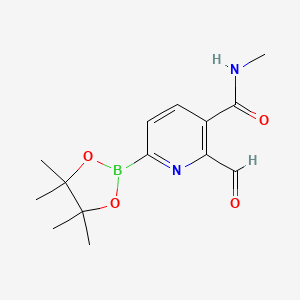
![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)
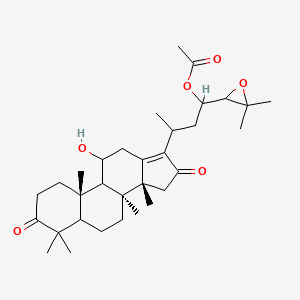
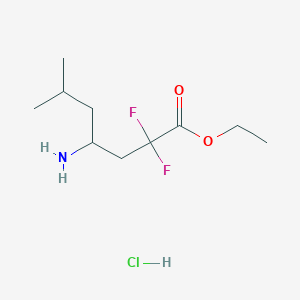
![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
